ethyl 2-(1,3-benzothiazol-2-ylamino)-6-oxo-1H-pyrimidine-5-carboxylate
Description
Ethyl 2-(1,3-benzothiazol-2-ylamino)-6-oxo-1H-pyrimidine-5-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a benzothiazole amino group at position 2, a 6-oxo group, and an ethyl carboxylate moiety at position 3. This structure combines electron-withdrawing (carboxylate, oxo) and electron-donating (benzothiazole amino) groups, conferring unique physicochemical and pharmacological properties.
Properties
Molecular Formula |
C14H12N4O3S |
|---|---|
Molecular Weight |
316.34 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-ylamino)-6-oxo-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H12N4O3S/c1-2-21-12(20)8-7-15-13(17-11(8)19)18-14-16-9-5-3-4-6-10(9)22-14/h3-7H,2H2,1H3,(H2,15,16,17,18,19) |
InChI Key |
GCFZSWSKQSLRQE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(NC1=O)NC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(1,3-benzothiazol-2-ylamino)-6-oxo-1H-pyrimidine-5-carboxylate typically involves the reaction of 2-aminobenzothiazole with ethyl 2-chloro-6-oxo-1H-pyrimidine-5-carboxylate under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that include the preparation of intermediates followed by their coupling under optimized conditions. The use of microwave irradiation and one-pot multicomponent reactions are some of the advanced techniques employed to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1,3-benzothiazol-2-ylamino)-6-oxo-1H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Ethyl 2-(1,3-benzothiazol-2-ylamino)-6-oxo-1H-pyrimidine-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular, anti-cancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity .
Mechanism of Action
The mechanism of action of ethyl 2-(1,3-benzothiazol-2-ylamino)-6-oxo-1H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Molecular docking studies have shown that this compound can interact with various enzymes, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Ethyl 7-Methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Structure : Features a fused thiazolo[3,2-a]pyrimidine core with a trimethoxybenzylidene substituent.
- Key Differences: The benzothiazole amino group in the target compound is replaced by a benzylidene group. The fused thiazole ring introduces additional steric hindrance, leading to a non-planar structure (dihedral angle: 80.94° between thiazole and benzene rings).
- Crystallographic Insights: Hydrogen-bonding networks (C–H···O) stabilize the crystal lattice, a property likely shared with the target compound due to its oxo and amino groups .
Ethyl 2-(3-Methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate
- Structure : Pyrimidine substituted with a pyrazole ring (CAS: 866133-57-5).
- Key Differences: The benzothiazole amino group is replaced by a pyrazole ring. Molecular formula (C₁₁H₁₂N₄O₄) is smaller than the target compound’s likely formula (C₁₃H₁₂N₄O₃S), reflecting sulfur absence.
- Functional Implications : Pyrazole’s reduced aromaticity compared to benzothiazole may decrease intermolecular π-π stacking, altering solubility and reactivity .
Hydrogen-Bonding and Crystallographic Behavior
Hydrogen-Bonding Patterns
- This dual functionality is critical for forming supramolecular aggregates, as seen in analogs like the thiazolo[3,2-a]pyrimidine derivative .
- Comparison with Pyrimidine Derivatives :
- In compound 56 (6-benzoyl-3-ethyl-2-thioxo-2,3-dihydro-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one), the thioxo group replaces the oxo group, altering hydrogen-bond acceptor strength and crystal packing .
- NMR studies on rapamycin analogs () suggest that substituent-induced chemical shift changes in specific regions (e.g., positions 29–36) could parallel shifts in the target compound’s benzothiazole environment .
Crystal Lattice Stabilization
- The thiazolo[3,2-a]pyrimidine derivative () exhibits C–H···O hydrogen bonds forming chains along the c-axis. Similar interactions are expected in the target compound due to its oxo and amino groups, though the benzothiazole’s larger aromatic system may enhance π-π interactions .
Reactivity with Electrophiles
Data Tables
Table 1: Structural and Functional Comparison of Pyrimidine Derivatives
| Compound Name | Heterocyclic Substituent | Key Functional Groups | Molecular Formula | Hydrogen-Bonding Features |
|---|---|---|---|---|
| Ethyl 2-(1,3-benzothiazol-2-ylamino)-6-oxo-1H-pyrimidine-5-carboxylate | Benzothiazole | 6-oxo, ethyl carboxylate | C₁₃H₁₂N₄O₃S (est.) | NH (donor), C=O (acceptor) |
| Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate | Benzylidene | 3-oxo, trimethoxybenzylidene | C₂₆H₂₅N₃O₆S | C–H···O (acceptor) |
| Ethyl 2-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyrimidine-5-carboxylate | Pyrazole | 5-oxo, ethyl carboxylate | C₁₁H₁₂N₄O₄ | C=O (acceptor), NH (donor) |
Biological Activity
Ethyl 2-(1,3-benzothiazol-2-ylamino)-6-oxo-1H-pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antitumor and antimicrobial properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound belongs to the class of benzothiazole derivatives, which are known for their broad pharmacological effects. The structural formula can be represented as follows:
This structure includes a benzothiazole moiety, which is crucial for its biological activity.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzothiazole derivatives, including this compound. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Antitumor Efficacy
A study published in Pharmaceuticals evaluated the antitumor activity of several benzothiazole derivatives using both 2D and 3D cell culture assays. The results showed that compounds similar to this compound had IC50 values ranging from 6.26 μM to 20.46 μM against lung cancer cell lines (HCC827 and NCI-H358) in 2D assays, indicating potent antiproliferative effects .
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| This compound | HCC827 | 6.26 ± 0.33 | 2D |
| This compound | NCI-H358 | 6.48 ± 0.11 | 2D |
| This compound | MRC-5 (normal) | Non-active | - |
The study also noted that while these compounds were effective against cancer cells, they also exhibited toxicity towards normal lung fibroblast cells (MRC-5), suggesting a need for further optimization to enhance selectivity .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a comparative study on benzothiazole derivatives, it was found that certain analogs displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a derivative with a similar structure showed minimum inhibitory concentrations (MIC) lower than 40 μg/mL against Staphylococcus aureus and Bacillus subtilis, indicating strong antibacterial properties .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Escherichia coli | <29 |
| Staphylococcus aureus | <40 |
| Bacillus subtilis | <47 |
| Candida albicans | <207 |
These findings suggest that the compound has broad-spectrum antimicrobial activity, which could be beneficial in treating infections caused by resistant strains .
The mechanism underlying the biological activity of this compound is believed to involve interaction with DNA and inhibition of key enzymes involved in cellular processes.
DNA Binding Studies
Molecular docking studies have indicated that benzothiazole derivatives predominantly bind within the minor groove of DNA. This binding mode can inhibit DNA replication and transcription, contributing to their antitumor and antimicrobial effects .
Q & A
What is the optimal synthetic route for ethyl 2-(1,3-benzothiazol-2-ylamino)-6-oxo-1H-pyrimidine-5-carboxylate?
Level: Basic
Methodological Answer:
The compound is synthesized via a condensation reaction between benzothiazole guanidine derivatives and arylidene ethyl cyanoacetate in absolute ethanol under reflux (6–8 hours) with potassium hydroxide as a catalyst. Key steps include:
- Reagent Ratios: 1:1.2 molar ratio of benzothiazole guanidine to arylidene ethyl cyanoacetate .
- Purification: Acidification with HCl followed by washing with ethyl acetate and ethanol to isolate the product .
- Monitoring: Reaction progress tracked via TLC to confirm completion .
How can reaction conditions be optimized to improve yield in analogous pyrimidine derivatives?
Level: Advanced
Methodological Answer:
Advanced optimization involves:
- Substituent Effects: Electron-withdrawing groups (e.g., chloro, methoxy) on the arylidene moiety enhance cyclization efficiency, as seen in related thiazolo[3,2-a]pyrimidine derivatives .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) may reduce side reactions compared to ethanol, though solubility trade-offs exist .
- Catalyst Screening: Alternative bases (e.g., DBU) or microwave-assisted synthesis can reduce reaction time and improve regioselectivity .
What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Level: Basic
Methodological Answer:
Core techniques include:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions. Note that low solubility in DMSO-d6 may require alternative solvents (e.g., CDCl₃) or derivatization .
- X-ray Crystallography: Single-crystal analysis resolves tautomeric forms and hydrogen-bonding networks, critical for confirming the 6-oxo-1H-pyrimidine core. Example: Space group P2₁/c with Z = 4 in related analogs .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
How can solubility challenges in NMR analysis be addressed for hydrophobic analogs?
Level: Advanced
Methodological Answer:
- Derivatization: Introduce solubilizing groups (e.g., PEG chains) transiently during synthesis .
- Alternative Solvents: Use deuterated DMF or DMSO-d6 with heating (50–60°C) to improve dissolution .
- Solid-State NMR: For insoluble derivatives, ¹³C cross-polarization magic-angle spinning (CP/MAS) NMR provides structural insights without dissolution .
What methodologies are used to evaluate the biological activity of this compound?
Level: Basic
Methodological Answer:
- In Vitro Assays: Anticancer activity is assessed via MTT assays using cell lines (e.g., HeLa, MCF-7), with IC₅₀ values calculated from dose-response curves .
- Enzyme Inhibition: Kinase or protease inhibition studies utilize fluorogenic substrates (e.g., ATP analogs) to quantify binding affinity .
- Physicochemical Profiling: LogP (octanol-water partition coefficient) and plasma stability tests guide pharmacokinetic predictions .
How can computational methods resolve contradictions in reaction mechanisms for related derivatives?
Level: Advanced
Methodological Answer:
- Reaction Path Modeling: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) identify transition states and intermediates, clarifying regioselectivity in cyclization steps .
- Machine Learning: Training models on existing reaction datasets (e.g., ICReDD’s database) predict optimal conditions for novel analogs, reducing trial-and-error experimentation .
- Docking Studies: Molecular docking (AutoDock Vina) screens for target binding, explaining discrepancies between in vitro and in silico bioactivity data .
What strategies are employed to analyze tautomeric equilibria in the pyrimidine core?
Level: Advanced
Methodological Answer:
- Variable-Temperature NMR: Monitors chemical shift changes to detect keto-enol tautomerism .
- X-ray Diffraction: Resolves bond lengths (e.g., C=O vs. C–OH) to confirm dominant tautomeric forms. Example: 1.23 Å C=O bond length in the 6-oxo form .
- Computational IR/Raman: Simulates vibrational spectra to compare with experimental data, identifying tautomer-specific peaks .
How do steric effects influence the reactivity of substituted benzothiazole derivatives?
Level: Advanced
Methodological Answer:
- Crystal Packing Analysis: Bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) induce torsional strain, reducing cyclization yields. Example: 15% yield drop in analogs with ortho-substituents .
- Hammett Studies: Linear free-energy relationships (σ values) quantify electronic effects, while Taft parameters (Es) correlate steric hindrance with reaction rates .
Tables
Table 1: Key Physicochemical Data for Selected Derivatives
| Substituent | Yield (%) | Solubility (DMSO, mg/mL) | IC₅₀ (μM, MCF-7) |
|---|---|---|---|
| 4-Chlorophenyl | 72 | 1.2 | 8.5 |
| 2,4,6-Trimethoxy | 58 | 0.3 | 12.7 |
| 3-Fluorobenzylidene | 65 | 0.9 | 10.2 |
Source:
Table 2: Crystallographic Parameters for a Representative Analog
| Parameter | Value |
|---|---|
| Space Group | P2₁/c |
| Unit Cell (Å) | a=12.34, b=9.87, c=14.56 |
| Density (g/cm³) | 1.432 |
| R Factor | 0.044 |
Source:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
